9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride is a chemical compound that belongs to the class of benzazepines. Benzazepines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Preparation Methods
The synthesis of 9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of appropriate starting materials under specific conditions to form the desired benzazepine structure. For instance, a one-pot reaction can be employed, which involves the expansion of benzo-fused carbo- and heterocycles . Industrial production methods may vary, but they typically involve optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, which can significantly change the compound’s activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in the treatment of cardiovascular diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, which can lead to changes in cellular processes and functions .
Comparison with Similar Compounds
9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride can be compared with other benzazepine derivatives, such as:
Evacetrapib: Used in the treatment of cardiovascular diseases.
Benazepril: An angiotensin-converting enzyme inhibitor used to treat high blood pressure.
Tolvaptan: Used to treat hyponatremia (low blood sodium levels).
The uniqueness of this compound lies in its specific fluorine substitution, which can enhance its biological activity and stability compared to other benzazepine derivatives.
Properties
Molecular Formula |
C10H13ClFN |
---|---|
Molecular Weight |
201.67 g/mol |
IUPAC Name |
9-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepine;hydrochloride |
InChI |
InChI=1S/C10H12FN.ClH/c11-9-6-3-5-8-4-1-2-7-12-10(8)9;/h3,5-6,12H,1-2,4,7H2;1H |
InChI Key |
YXOPWYPSIPZSGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC2=C(C1)C=CC=C2F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.